molecular formula C13H11NO2 B106152 1-[(E)-2-nitroprop-1-enyl]naphthalene CAS No. 131981-73-2

1-[(E)-2-nitroprop-1-enyl]naphthalene

Cat. No. B106152
M. Wt: 213.23 g/mol
InChI Key: MMXWPLHUAYHYNT-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-2-nitroprop-1-enyl]naphthalene, also known as NENA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. NENA is a nitroalkene that is synthesized by the reaction of 1-naphthol and nitropropene.

Scientific Research Applications

1-[(E)-2-nitroprop-1-enyl]naphthalene has been studied extensively for its potential applications in various fields. One of the most promising applications of 1-[(E)-2-nitroprop-1-enyl]naphthalene is as a fluorescent probe for the detection of thiols. Thiols are important biomolecules that play a crucial role in many biological processes, including antioxidant defense, signaling, and enzymatic reactions. 1-[(E)-2-nitroprop-1-enyl]naphthalene has been shown to selectively react with thiols and produce a fluorescent product that can be detected using spectroscopic methods.
1-[(E)-2-nitroprop-1-enyl]naphthalene has also been studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of 1-[(E)-2-nitroprop-1-enyl]naphthalene is not fully understood. However, it is believed that the nitroalkene group in 1-[(E)-2-nitroprop-1-enyl]naphthalene reacts with thiols to form a Michael adduct. This reaction is thought to be responsible for the fluorescent properties of 1-[(E)-2-nitroprop-1-enyl]naphthalene. Additionally, 1-[(E)-2-nitroprop-1-enyl]naphthalene has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.

Biochemical And Physiological Effects

1-[(E)-2-nitroprop-1-enyl]naphthalene has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. Additionally, 1-[(E)-2-nitroprop-1-enyl]naphthalene has been shown to inhibit the expression of pro-inflammatory cytokines and to reduce the production of prostaglandin E2 (PGE2), which is involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-[(E)-2-nitroprop-1-enyl]naphthalene is its selectivity for thiols. This makes it a useful tool for the detection of thiols in complex biological samples. Additionally, 1-[(E)-2-nitroprop-1-enyl]naphthalene has been shown to have low toxicity, which makes it a promising candidate for therapeutic applications.
However, there are also some limitations to the use of 1-[(E)-2-nitroprop-1-enyl]naphthalene in lab experiments. One limitation is its relatively low yield, which can make it difficult to obtain large quantities of the compound. Additionally, 1-[(E)-2-nitroprop-1-enyl]naphthalene is sensitive to light and air, which can cause degradation of the compound over time.

Future Directions

There are several future directions for research on 1-[(E)-2-nitroprop-1-enyl]naphthalene. One area of interest is the development of more efficient synthesis methods to increase the yield of 1-[(E)-2-nitroprop-1-enyl]naphthalene. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(E)-2-nitroprop-1-enyl]naphthalene and its potential applications in the treatment of various diseases. Finally, the development of new fluorescent probes based on the structure of 1-[(E)-2-nitroprop-1-enyl]naphthalene could lead to the development of new tools for the detection of thiols in biological samples.

Synthesis Methods

The synthesis of 1-[(E)-2-nitroprop-1-enyl]naphthalene involves the reaction of 1-naphthol and nitropropene in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of 1-[(E)-2-nitroprop-1-enyl]naphthalene is typically around 50%.

properties

CAS RN

131981-73-2

Product Name

1-[(E)-2-nitroprop-1-enyl]naphthalene

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-[(E)-2-nitroprop-1-enyl]naphthalene

InChI

InChI=1S/C13H11NO2/c1-10(14(15)16)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,1H3/b10-9+

InChI Key

MMXWPLHUAYHYNT-MDZDMXLPSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC2=CC=CC=C21)/[N+](=O)[O-]

SMILES

CC(=CC1=CC=CC2=CC=CC=C21)[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC=CC2=CC=CC=C21)[N+](=O)[O-]

synonyms

1-[(E)-2-Nitroprop-1-enyl]naphthalene;  (E)-1-(2-Nitroprop-1-en-1-yl)naphthalene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.